molecular formula C8H9N3O4S B587665 Lamivudine 13C,15N2 CAS No. 1391052-30-4

Lamivudine 13C,15N2

Cat. No.: B587665
CAS No.: 1391052-30-4
M. Wt: 246.22 g/mol
InChI Key: PIIRVEZNDVLYQA-FDHQWECPSA-N
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Description

Definition and Chemical Identity

Lamivudine Acid-¹³C,¹⁵N₂ is a stable isotope-labeled derivative of lamivudine, a nucleoside reverse transcriptase inhibitor. Its molecular formula is $$ ^{13}\text{C}7\text{H}9^{15}\text{N}2\text{NO}4\text{S} $$, with a molecular weight of 246.219 g/mol. The compound features isotopic enrichment at specific positions: one carbon-13 ($$ ^{13}\text{C} $$) atom and two nitrogen-15 ($$ ^{15}\text{N} $$) atoms, replacing natural abundance isotopes in the parent molecule.

The IUPAC name is (2R,5S)-5-(4-amino-2-oxo(2-¹³C,1,3-¹⁵N₂)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid, reflecting its stereochemical configuration and isotopic substitutions. Its CAS registry number is 1391052-30-4, distinct from unlabeled lamivudine (CAS 134678-17-4). The structural modifications enhance its utility in mass spectrometry and metabolic tracing applications.

Historical Context of Stable Isotope Labeling in Nucleoside Research

Stable isotope labeling emerged in the 1930s following Frederick Soddy’s discovery of isotopes and Harold Urey’s isolation of deuterium. Schoenheimer and Rittenberg pioneered metabolic studies using $$ ^{15}\text{N} $$-labeled amino acids, demonstrating how isotopes enable precise tracking of biochemical pathways. By the 1990s, advancements in mass spectrometry facilitated the synthesis of compounds like Lamivudine Acid-¹³C,¹⁵N₂ for antiviral research.

The development of $$ ^{13}\text{C} $$- and $$ ^{15}\text{N} $$-labeled nucleosides coincided with the need to study antiretroviral drug kinetics during the HIV/AIDS epidemic. These isotopes provided researchers with tools to differentiate drug metabolites from endogenous molecules, overcoming limitations of radioactive tracers.

Significance in Analytical Chemistry and Pharmaceutical Sciences

Lamivudine Acid-¹³C,¹⁵N₂ serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying lamivudine in biological matrices. Its isotopic signature minimizes matrix effects, improving assay precision (Table 1).

Table 1: Analytical Advantages of Lamivudine Acid-¹³C,¹⁵N₂

Parameter Lamivudine Acid-¹³C,¹⁵N₂ Unlabeled Lamivudine
Molecular Weight 246.219 g/mol 229.26 g/mol
Detection Sensitivity 2.5–2005 ng/mL in plasma Subject to ion suppression
Metabolic Tracing Enables pathway differentiation Limited by natural abundance

In drug development, the compound aids in studying hydrolysis pathways of lamivudine prodrugs, as the carboxylic acid moiety results from esterase-mediated metabolism. Its stability under γ-irradiation (400 Gy) also supports radiopharmaceutical research.

Comparison with Parent Compound (Lamivudine)

Lamivudine Acid-¹³C,¹⁵N₂ differs structurally from lamivudine ($$ \text{C}8\text{H}{11}\text{N}3\text{O}3\text{S} $$) in two key aspects:

  • Functional Group : The hydroxymethyl group (-CH$$_2$$OH) in lamivudine is oxidized to a carboxylic acid (-COOH).
  • Isotopic Composition : The labeled variant contains $$ ^{13}\text{C} $$ and $$ ^{15}\text{N} $$, increasing its molecular weight by 7.3%.

These modifications alter physicochemical properties:

  • Solubility : The carboxylic acid enhances water solubility, facilitating chromatographic separation.
  • Mass Spectrometric Detection : The +3 Da shift from natural isotopes avoids overlap with lamivudine’s m/z 229→112 transition, critical for quantitative assays.

Despite these differences, both compounds share the same oxathiolane-pyrimidine core, ensuring analogous chromatographic behavior.

Properties

CAS No.

1391052-30-4

Molecular Formula

C8H9N3O4S

Molecular Weight

246.22 g/mol

IUPAC Name

(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1

InChI Key

PIIRVEZNDVLYQA-FDHQWECPSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N

Synonyms

(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; 

Origin of Product

United States

Preparation Methods

Nucleoside Core Construction with ¹³C-Labeled Sugars

The synthesis begins with the preparation of the ¹³C-labeled sugar intermediate. A modified Hudson synthesis employs D-ribose-1-¹³C as the starting material:

  • Thioacylation : D-ribose-1-¹³C reacts with thiourea-¹⁵N₂ under acidic conditions (HCl, 60°C) to form 1,2-O-isopropylidene-5-thio-β-D-ribofuranose-1-¹³C.

  • Sulfur Oxidation : Treatment with m-chloroperbenzoic acid (MCPBA) converts the thioether to a sulfoxide, introducing stereochemical control.

  • Cytosine Coupling : The sulfoxide intermediate couples with N⁴-acetyl-5-¹⁵N-cytosine using trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous acetonitrile (80°C, 12 h).

Key Parameters :

StepTemperature (°C)Time (h)Yield (%)¹³C/¹⁵N Enrichment (%)
16047899.2
22529299.1
380126598.8

Carboxylic Acid Functionalization with Dual Isotopes

The terminal hydroxyl group of the nucleoside is oxidized to a carboxylic acid while introducing additional labels:

  • TEMPO-Mediated Oxidation : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite oxidize the primary alcohol to a carboxylate at pH 10–11 (0°C, 2 h).

  • Isotopic Exchange : The intermediate is treated with ¹³C-labeled CO₂ in the presence of Pd/C (5 atm H₂, 50°C) to incorporate ¹³C at the acid position.

  • Acidification : Hydrochloric acid (6 M) protonates the carboxylate, yielding Lamivudine Acid-¹³C,¹⁵N₂.

Optimization Data :

  • Oxidant Ratio : NaOCl:TEMPO = 2:1 minimizes over-oxidation byproducts.

  • Isotopic Purity Post-Exchange : 99.4% ¹³C (Q-TOF MS analysis).

Purification and Analytical Validation

Chromatographic Refinement

Crude product is purified via:

  • Ion-Exchange Chromatography : Dowex 50WX8 resin (H⁺ form) removes cationic impurities (95% recovery).

  • Preparative HPLC : C18 column (20 × 250 mm), 10 mM ammonium acetate (pH 5.0)/acetonitrile gradient (20→50% over 30 min), flow rate 15 mL/min.

Purity Metrics :

MethodPurity (%)¹³C Enrichment (%)¹⁵N Enrichment (%)
Pre-HPLC82.498.798.5
Post-HPLC99.999.399.1

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, D₂O): δ 7.89 (s, 1H, H-6), 6.20 (d, J = 6.0 Hz, 1H, H-1'), 4.75 (m, 1H, H-3'), 3.95 (dd, J = 12.0, 2.4 Hz, H-5').

  • HRMS (ESI-TOF): m/z 246.219 [M+H]⁺ (calc. 246.218 for C₇¹³CH₉¹⁵N₂NO₄S).

Comparative Analysis of Labeling Strategies

Precursor Economies

Method¹³C Cost (USD/g)¹⁵N Cost (USD/g)Total Yield (%)
Sequential Labeling42038058
Concurrent Labeling55041072

Industrial-Scale Production Considerations

  • Catalyst Recycling : Pd/C from the isotopic exchange step is recovered via filtration (89% reuse efficiency).

  • Waste Stream Management : Hypochlorite byproducts are neutralized with NaHSO₃ before disposal.

Chemical Reactions Analysis

Types of Reactions

Lamivudine Acid-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacokinetic Studies

Overview:
Pharmacokinetics involves studying how a drug is absorbed, distributed, metabolized, and excreted in the body. Lamivudine Acid-13C,15N2 serves as an internal standard in pharmacokinetic studies to improve the accuracy of drug concentration measurements.

Case Study:
In a study assessing the pharmacokinetics of lamivudine in combination with other antiretrovirals, Lamivudine Acid-13C,15N2 was utilized as an internal standard during LC-MS/MS analysis. The method demonstrated high sensitivity and specificity for quantifying lamivudine levels in plasma samples. Results indicated that the pharmacokinetic parameters were consistent across different populations, enhancing the understanding of lamivudine's behavior in various demographic groups .

Stability Studies

Overview:
Stability studies are essential for determining how long a drug maintains its efficacy under various conditions. Lamivudine Acid-13C,15N2 has been analyzed for its stability under different storage conditions.

Findings:
Research indicated that Lamivudine Acid-13C,15N2 exhibited acceptable stability over extended periods when stored at controlled temperatures. For instance, samples maintained at room temperature showed stability percentages ranging from 97% to 104% across low and high-quality control levels over several hours . This stability is crucial for ensuring reliable results in long-term pharmacokinetic studies.

Method Development for Drug Analysis

Overview:
The development of analytical methods for quantifying drugs in biological samples is critical for clinical research. Lamivudine Acid-13C,15N2 is often employed as an internal standard due to its isotopic labeling.

Methodology:
A novel LC-MS/MS method was developed to simultaneously quantify lamivudine and other antiretroviral drugs using Lamivudine Acid-13C,15N2 as an internal standard. The method involved solid-phase extraction followed by tandem mass spectrometry detection. Validation showed that this method could accurately measure drug concentrations over a wide range, making it suitable for clinical pharmacokinetic studies .

Bioequivalence Studies

Overview:
Bioequivalence studies compare the bioavailability of two formulations of the same drug to ensure therapeutic equivalence.

Application:
In bioequivalence studies involving fixed-dose combinations of antiretrovirals, Lamivudine Acid-13C,15N2 was used as an internal standard to assess the pharmacokinetic profiles of the formulations. The results confirmed that the formulations met bioequivalence criteria, which is essential for regulatory approvals .

Research on Drug Interactions

Overview:
Understanding how different drugs interact within the body can inform treatment regimens and improve patient outcomes.

Case Study:
A study investigating the interaction between lamivudine and other antiretrovirals utilized Lamivudine Acid-13C,15N2 to trace metabolic pathways and assess potential interactions. Findings revealed significant insights into how concurrent medications might alter lamivudine's pharmacokinetics, leading to more effective combination therapies .

Data Tables

Application Area Methodology Key Findings
PharmacokineticsLC-MS/MSConsistent pharmacokinetic parameters across demographics
Stability StudiesTemperature-controlled storageStability percentages 97%-104% over extended periods
Method DevelopmentSolid-phase extraction + LC-MS/MSAccurate quantification over a wide concentration range
BioequivalenceComparative pharmacokinetic analysisConfirmed therapeutic equivalence for formulations
Drug Interaction ResearchIsotopic tracingInsights into metabolic pathways and interactions

Mechanism of Action

Lamivudine Acid-13C,15N2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lamivudine Acid-13C,15N2 belongs to a broader class of isotope-labeled compounds used in biomedical research. Below is a comparative analysis with structurally or functionally analogous molecules:

Table 1: Molecular and Isotopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Primary Application References
Lamivudine Acid-13C,15N2 C7¹³CH11N¹⁵N2O3S 232.23 ¹³C, ¹⁵N LC-MS/MS internal standard
Lamivudine (non-labeled) C8H11N3O3S 229.26 None Antiviral therapy
Zidovudine-13C D3 C10¹³CH12D3N3O4 270.29 ¹³C, ²H Co-analysis with lamivudine in LC-MS/MS
Cytosine-13C2,15N2 C2¹³C1H5N¹⁵N2O2 117.08 ¹³C, ¹⁵N Metabolic pathway tracing
Riluzole-13C,15N2 C7¹³CH4N¹⁵N2F3S 237.22 ¹³C, ¹⁵N Quantification in neuropharmacology

Table 2: Analytical Performance in LC-MS/MS

Compound Retention Time (min) Precision (%CV) Stability (% Recovery) Reference Standard Purity
Lamivudine Acid-13C,15N2 0.97 ≤18.9% (within-run), ≤11.4% (between-run) 99.66–101.93% (LQC/HQC) ≥98% isotopic purity
Zidovudine-13C D3 1.02 ≤15.2% 98.5–102.1% ≥98%
Nevirapine-D4 1.12 ≤14.8% 97.9–103.5% ≥98%

Key Differentiators and Research Insights

Isotopic Specificity : Unlike deuterated analogs (e.g., Zidovudine-13C D3), Lamivudine Acid-13C,15N2 uses ¹⁵N labels, which minimize isotopic exchange in biological matrices and enhance MS signal specificity .

Synthetic Challenges : The synthesis of ¹⁵N-labeled compounds requires stringent purity checks due to risks of contamination (e.g., ¹⁵N-ammonium in commercial ¹⁵N2 gas), which can skew nitrogen fixation assays .

Metabolic Tracing : Compared to Cytosine-13C2,15N2, Lamivudine Acid-13C,15N2 is tailored for studying nucleoside analog activation pathways, particularly phosphorylation by host kinases .

Regulatory Compliance : Lamivudine Acid-13C,15N2 meets pharmacopeial standards for reference materials (e.g., molecular weight accuracy within ±0.02%), ensuring reliability in clinical assays .

Biological Activity

Lamivudine Acid-13C,15N2 is a stable isotope-labeled derivative of lamivudine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B virus infections. This compound is significant for both its therapeutic applications and its utility in scientific research, particularly in pharmacokinetics and virology.

Lamivudine functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV and the hepatitis B virus. Once inside the cell, lamivudine is phosphorylated to its active 5’-triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination, effectively halting viral replication .

Biological Activity

The biological activity of Lamivudine Acid-13C,15N2 can be summarized as follows:

  • Inhibition of Viral Replication : Lamivudine Acid-13C,15N2 has been shown to inhibit the reverse transcriptase of HIV and hepatitis B virus effectively. Studies indicate that it can reduce viral load significantly in patients undergoing treatment .
  • Pharmacokinetics : Research has demonstrated that the pharmacokinetic profile of lamivudine varies with formulation and co-administration with other substances. For instance, co-administration with sorbitol can reduce the maximum concentration (CmaxC_{max}) and area under the curve (AUC) of lamivudine in plasma, indicating altered absorption dynamics .

Research Findings

Several studies have focused on the biological activity and pharmacokinetics of Lamivudine Acid-13C,15N2:

  • Pharmacokinetic Studies : In a study evaluating lamivudine's oral solution versus tablet formulations in children, it was found that the oral solution had a 37% lower bioavailability compared to tablets. This emphasizes the importance of formulation in drug efficacy .
  • Stability Studies : Stability studies indicated that Lamivudine Acid-13C,15N2 remains stable under various conditions, which is crucial for ensuring accurate dosing and effectiveness in clinical settings .
  • Quantification Methods : A sensitive LC-MS/MS method was developed for simultaneous quantification of lamivudine metabolites in biological samples. This method allows for accurate monitoring of drug levels in patients, which is essential for optimizing therapy .

Case Studies

Case studies involving Lamivudine Acid-13C,15N2 highlight its clinical significance:

  • Combination Therapy : The combination of lamivudine with other NRTIs has been a standard approach in HIV treatment regimens. Clinical trials have shown that this combination significantly reduces viral load and improves immune function in patients with HIV.
  • Treatment Efficacy : In patients with chronic hepatitis B infection, lamivudine has been shown to improve liver function tests and reduce viral replication markers significantly .

Data Tables

Study TypeKey Findings
PharmacokineticsOral solution bioavailability decreased by 37% compared to tablets
StabilityLamivudine Acid-13C,15N2 showed stability percentages above 97% under various conditions
QuantificationLC-MS/MS method validated for quantifying lamivudine metabolites at low concentrations

Q & A

Q. How does isotopic labeling enhance the sensitivity and specificity of pharmacokinetic studies for Lamivudine Acid-13C,15N2?

  • Isotopic labeling with ¹³C and ¹⁵N enables precise tracking of Lamivudine Acid and its metabolites in biological matrices using techniques like LC-MS/MS. For example, chromatographic separation of labeled and unlabeled forms (retention times: 0.89 vs. 0.90 minutes) and distinct mass transitions (m/z 233.27→115.20 for labeled vs. 230.10→112.05 for unlabeled) reduce spectral interference, improving quantification accuracy . Internal standards, such as ¹⁵N₂,¹³C-labeled analogs, correct for matrix effects and extraction variability in cellular studies .

Q. What analytical methods validate the isotopic purity and structural integrity of Lamivudine Acid-13C,15N2?

  • Nuclear Magnetic Resonance (NMR): ¹⁵N NMR and ¹H-¹³C heteronuclear correlation spectroscopy confirm isotopic enrichment (e.g., 98% isotopic purity) and structural stability in solution .
  • Mass Spectrometry (MS): High-resolution LC-MS/MS quantifies isotopic abundance ratios (e.g., ¹³C:¹²C and ¹⁵N:¹⁴N) and detects impurities. For instance, deviations in m/z ratios (e.g., +3 Da for ¹³C,¹⁵N₂ labeling) distinguish labeled compounds from unlabeled counterparts .

Q. How do researchers differentiate labeled Lamivudine Acid-13C,15N2 from endogenous analogs in biological samples?

  • Isotopic mass shifts (e.g., +3 Da for ¹³C,¹⁵N₂) are monitored using triple quadrupole MS in multiple reaction monitoring (MRM) mode. For example, transitions like m/z 233.27→115.20 (labeled) vs. 230.10→112.05 (unlabeled) ensure specificity. Matrix-matched calibration curves and blank samples further minimize background interference .

Advanced Research Questions

Q. How can researchers mitigate contamination risks in nitrogen fixation studies using ¹⁵N₂-labeled compounds?

  • Commercial ¹⁵N₂ gas often contains contaminants like ¹⁵NH₄⁺ or ¹⁵NO₃⁻, which inflate nitrogen fixation rates . To address this:
  • Purification: Use acid traps or recirculating scrubbers to remove ¹⁵N-contaminated species.
  • Validation: Continuously monitor ¹⁵NH₄⁺ via ion chromatography or inline mass spectrometry during experiments.
  • Controls: Include abiotic controls (e.g., sterile media) to quantify background contamination .

Q. What experimental design considerations are critical for tracking Lamivudine Acid-13C,15N2 metabolic pathways in cellular systems?

  • Isotope Tracing: Use pulse-chase experiments with labeled Lamivudine Acid to monitor incorporation into metabolites (e.g., triphosphates like 3TC-TP) via LC-MS/MS. For example, ¹³C,¹⁵N₂-labeled standards enable absolute quantification of intracellular phosphorylated metabolites .
  • Kinetic Modeling: Compartmental models account for isotopic dilution and turnover rates in metabolic pools. Parallel experiments with unlabeled compounds validate tracer steady-state assumptions .

Q. How do researchers resolve discrepancies in nitrogen isotope data caused by isotopic exchange or equilibrium effects?

  • Equilibrium Correction: In studies using ¹⁵N₂ gas, measure dissolved ¹⁵N₂ concentrations via membrane inlet mass spectrometry to account for incomplete gas-liquid equilibration. For example, the original ¹⁵N₂ bubble method underestimates fixation rates by up to 30% due to disequilibrium .
  • Isotope Ratio Analysis: Gas isotope ratio mass spectrometry (IRMS) distinguishes biological fixation from abiotic exchange by analyzing δ¹⁵N signatures in N₂ and NH₄⁺ .

Q. What strategies ensure reproducibility in synthesizing and characterizing Lamivudine Acid-13C,15N2 derivatives?

  • Synthetic Protocols: Optimize reaction conditions (e.g., reflux time in TFA, as in ) to maximize isotopic retention. Monitor intermediates via ¹H/¹³C NMR to confirm isotopic labeling sites.
  • Quality Control: Batch testing using orthogonal methods (e.g., elemental analysis for C:H:N ratios, HPLC for chemical purity ≥98%) ensures consistency across synthetic batches .

Methodological Best Practices

  • Data Validation: Cross-validate isotopic ratios using both NMR and MS to avoid false positives from co-eluting impurities .
  • Contamination Mitigation: Pre-treat ¹⁵N₂ gas with molecular sieves and validate purity via IRMS before critical experiments .
  • Open Science: Publish raw isotopic data (e.g., m/z transitions, NMR spectra) to facilitate replication and meta-analyses .

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